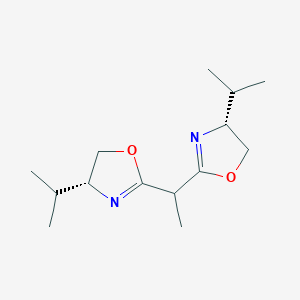
3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a phenyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with trifluoroacetic anhydride to form the corresponding hydrazide, which is then cyclized using phosphoryl chloride (POCl3) to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophilic Reagents: Such as halogens and sulfonyl chlorides for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, pyrazoles, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole include:
- 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole
- 3-Phenyl-5-(trifluoromethyl)-1,2,4-thiadiazole
- 3-Phenyl-5-(trifluoromethyl)-1,2,4-triazole
Uniqueness
What sets this compound apart from these similar compounds is its unique oxadiazole ring structure, which imparts distinct chemical and physical properties. This includes its stability, reactivity, and potential for diverse applications in various fields.
Propiedades
Número CAS |
1736-55-6 |
|---|---|
Fórmula molecular |
C9H5F3N2O |
Peso molecular |
214.14 g/mol |
Nombre IUPAC |
3-phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8-13-7(14-15-8)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
FOZQKOVYLWVKJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


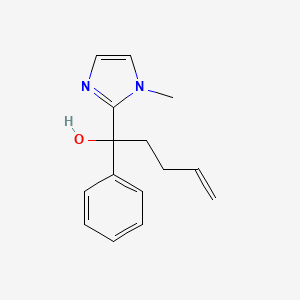
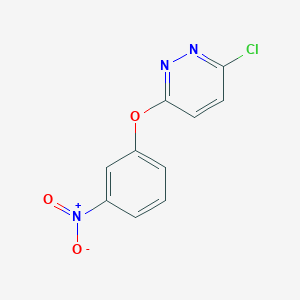
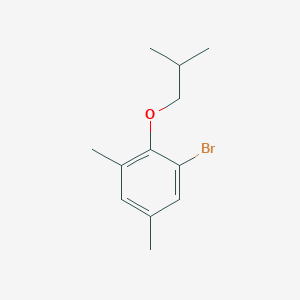


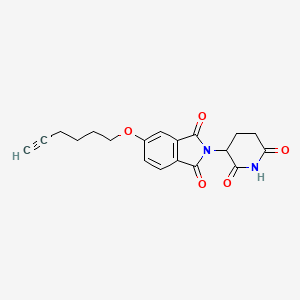
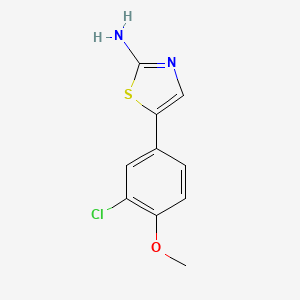
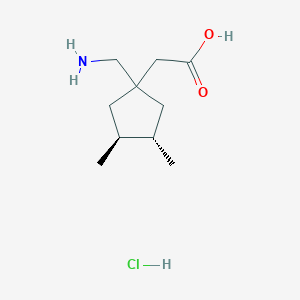
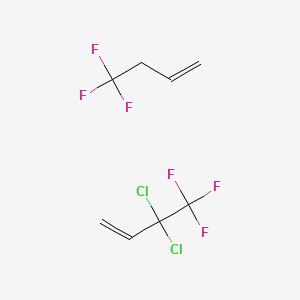
![2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one](/img/structure/B14760713.png)
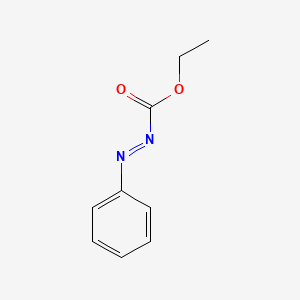
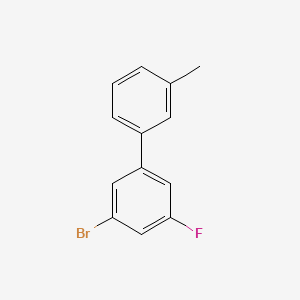
![Phosphinino[4,3-B]quinoline](/img/structure/B14760729.png)
